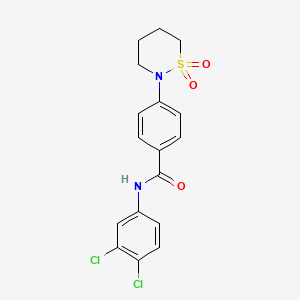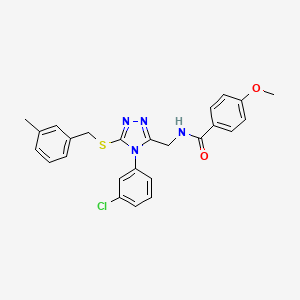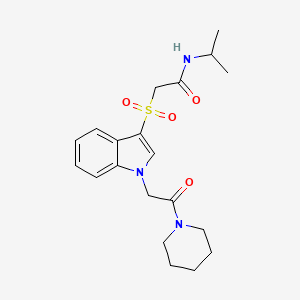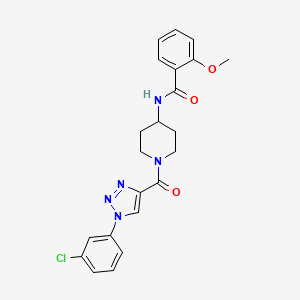![molecular formula C19H15N5O3S2 B2470266 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 903345-25-5](/img/structure/B2470266.png)
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazol-2-ylamino and 1,3,4-oxadiazol-2-yl are both heterocyclic compounds, which are compounds that contain rings with at least two different elements as the ring atoms . These types of compounds are often found in a wide range of applications including pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions such as the Suzuki-Miyaura cross-coupling reaction . In general, these reactions involve the formation of a carbon-carbon bond between two different organic compounds .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied, depending on the specific reactants and conditions used .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
Benzothiazole based compounds have shown promising results in the treatment of tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Anti-Inflammatory Properties
Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .
Quorum Sensing Inhibitors
Novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . The library of benzothiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized and evaluated to find novel quorum sensing inhibitors .
Anticonvulsant Activity
Benzothiazole derivatives have been evaluated quantitatively for their anticonvulsant activity . Some compounds showed significant effects, with ED 50 values and protective index (PI) higher than those of phenobarbital and valproate .
Antimicrobial Activity
In terms of antimicrobial activities, the presence of O-alkyl moiety at position 2, 3 and 4 of the phenyl group eliminates the antimicrobial activity of the benzo[d]thiazole compounds in this series .
Synthesis of New Benzothiazole Derivatives
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S2/c25-15(22-18-21-13-8-4-5-9-14(13)29-18)11-28-19-24-23-16(27-19)10-20-17(26)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,26)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZJVBSNNYGURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2470185.png)
![3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B2470186.png)

![5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid](/img/structure/B2470190.png)




![3-(dimethylamino)-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2470200.png)



![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2470206.png)